
Technetium (99Mtc) Mertiatide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Technetium (99mTc) mertiatide is a radiopharmaceutical compound used primarily in nuclear medicine for renal imaging. It is a diagnostic agent that helps visualize kidney function and structure. The compound is administered intravenously and is known for its ability to provide clear and detailed images of the kidneys, aiding in the diagnosis of various renal conditions such as congenital abnormalities, renal failure, urinary tract obstructions, and kidney stones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Technetium (99mTc) mertiatide is synthesized by reconstituting the active ingredient, betiatide, with sodium pertechnetate (99mTc) injection. The radiolabeling process involves heating the mixture in a boiling water bath for about 10 minutes. An alternative method using a microwave oven can reduce the heating time to approximately 13 seconds while maintaining high labeling efficiency .
Industrial Production Methods: The industrial production of this compound involves the use of a Technescan MAG3™ kit. This kit contains a lyophilized powder of betiatide, which is reconstituted with sterile sodium pertechnetate (99mTc) injection. The resulting solution is suitable for intravenous administration. Quality control measures, such as mini-paper chromatography, are employed to ensure the radiochemical purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Technetium (99mTc) mertiatide primarily undergoes coordination chemistry reactions. The technetium ion forms a complex with the betiatide ligand, resulting in a stable radiopharmaceutical compound. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The key reagents used in the preparation of this compound are sodium pertechnetate (99mTc) and betiatide. The reaction conditions typically involve heating the mixture in a boiling water bath or using a microwave oven for rapid synthesis .
Major Products Formed: The major product formed from the reaction between sodium pertechnetate (99mTc) and betiatide is this compound. This complex is stable and suitable for intravenous administration for renal imaging .
Applications De Recherche Scientifique
Technetium (99mTc) mertiatide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In nuclear medicine, it is used for dynamic renal scintigraphy, providing detailed images of kidney function and structure. This helps in diagnosing various renal conditions and monitoring the effectiveness of treatments .
In chemistry, this compound serves as a model compound for studying coordination chemistry and radiopharmaceutical synthesis. Its stable complex formation and radiolabeling efficiency make it an ideal candidate for research in radiopharmaceutical chemistry .
In biology, the compound is used to study renal physiology and pathology. It provides insights into kidney function, blood flow, and filtration rates, aiding in the understanding of renal diseases and their progression .
In the industry, this compound is used in the production of diagnostic kits for renal imaging. Its widespread use in nuclear medicine has led to the development of various commercial products and technologies for renal diagnostics .
Mécanisme D'action
Technetium (99mTc) mertiatide exerts its effects by binding to renal tissues and emitting gamma photons, which are detected by a gamma camera. The compound is rapidly cleared from the blood and excreted by the kidneys, allowing for clear imaging of renal structures and functions. The gamma photons emitted by technetium (99mTc) provide high-resolution images, enabling accurate diagnosis of renal conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Technetium (99mTc) medronate
- Technetium (99mTc) mebrofenin
- Technetium (99mTc) sulfur colloid
Uniqueness: Technetium (99mTc) mertiatide is unique in its ability to provide dynamic renal scintigraphy, offering detailed images of kidney function and structure. Unlike other technetium-based compounds, such as technetium (99mTc) medronate and technetium (99mTc) mebrofenin, which are used for bone and liver imaging respectively, this compound is specifically designed for renal imaging .
Propriétés
Formule moléculaire |
C8H8N3Na2O6STc |
|---|---|
Poids moléculaire |
417.12 g/mol |
Nom IUPAC |
disodium;oxotechnetium(3+);2-[2-[2-(2-sulfidoacetyl)azanidylacetyl]azanidylacetyl]azanidylacetate |
InChI |
InChI=1S/C8H13N3O5S.2Na.O.Tc/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16;;;;/h1-4H2,(H5,9,10,11,12,13,14,15,16,17);;;;/q;2*+1;;+3/p-5 |
Clé InChI |
QHDOIWTXJQPANI-UHFFFAOYSA-I |
SMILES canonique |
C(C(=O)[N-]CC(=O)[O-])[N-]C(=O)C[N-]C(=O)C[S-].O=[Tc+3].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)
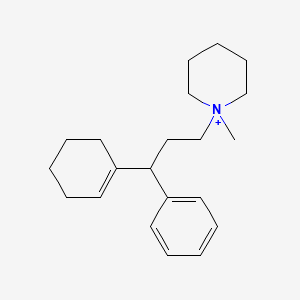
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
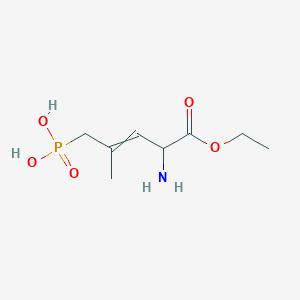
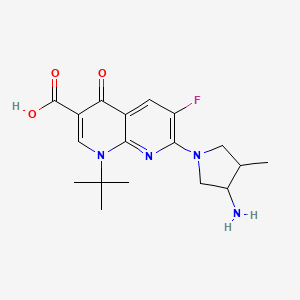
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)

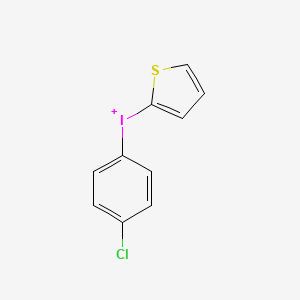
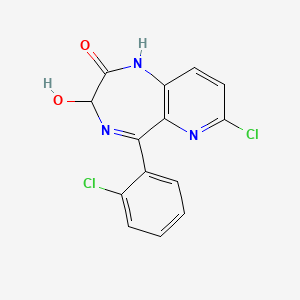

![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)